molecular formula C11H13NO B8643926 6-(Pyridin-3-YL)hex-5-YN-1-OL CAS No. 88940-60-7

6-(Pyridin-3-YL)hex-5-YN-1-OL

Cat. No.: B8643926
CAS No.: 88940-60-7
M. Wt: 175.23 g/mol
InChI Key: UQAOPTCZIRNCAE-UHFFFAOYSA-N
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Description

6-(Pyridin-3-YL)hex-5-YN-1-OL is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

88940-60-7

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

6-pyridin-3-ylhex-5-yn-1-ol

InChI

InChI=1S/C11H13NO/c13-9-4-2-1-3-6-11-7-5-8-12-10-11/h5,7-8,10,13H,1-2,4,9H2

InChI Key

UQAOPTCZIRNCAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A dry 250 ml B 3-neck flask was fitted with a gas inlet tube extending nearly to the bottom of the flask and was charged with 9.81 ml of 3-bromopyridine, 11.8 g of 5-hexyn-1-ol, 40 ml of distilled triethylamine and 60 ml of dichloromethane. The mixture was degassed with argon for 15 minutes and 0.70 g of bis(triphenylphosphine)palladium dichloride and 0.13 g of cuprous iodide were added. The flask was evacuated and filled three times with argon and the reaction was heated to reflux for 2 hours. The cooled mixture was diluted with dichloromethane and was washed with water and brine, dried (potassium carbonate) and concentrated to 20 g of a dark red oil which was used directly in the next step. A portion was chromatographed over 70 g of silica gel eluting with 1:1 ethyl acetate-hexane containing 1% triethylamine to yield a colorless oil which was evaporatively distilled, bp 145°-150° C./0.1 mm to give an analytical sample of 6-(3-pyridinyl)-5-hexyn-1-ol.
Quantity
9.81 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 45 ml (0.47 mol) of 3-bromopyridine and 52 g (0.53 mol) of 5-hexyn-l-ol in 150 ml of triethylamine and 500 ml of dichloromethane is degassed for 15 minutes with argon, and 3 g (4,3 mmol) of bis(triphenylphosphine)palladium(II)chloride and 450 mg of cuprous iodide is added. The mixture is heated at reflux for 3 h. The cooled reaction mixture is diluted with 1 liter of dichloromethane and is washed with water and brine, dried (K2CO3), concentrated and bulb-to-bulb distilled (b.p. 120°-130° C./0.05 mbar), to give 63 g of 6-(3-pyridyl)hex-5-ynol as a yellow oil, which is dissolved in 500 ml of ethyl acetate and af ter addition of 15 ml of quinoline is hydrogenated f or 5 h over 6 g Lindlar catalyst (Pb-poisoned Pd catalyst) in a Parrhydrogenator. The crude product is evaporatively distilled (b.p. 120°-130° C./0.05 mbar), yielding 61 g (73%) of (Z)-6-(3-pyridyl)hex-5-enol as a colourless viscous liquid. (C11H15NO; F.W. 177.3).
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

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